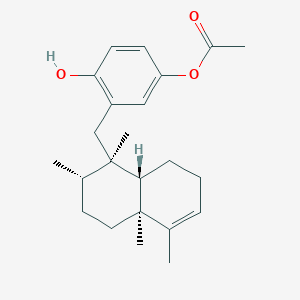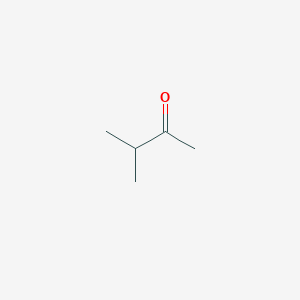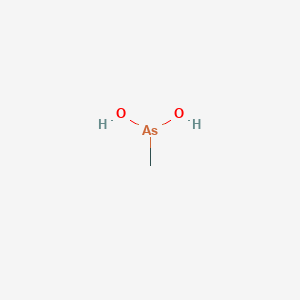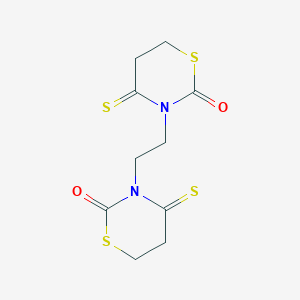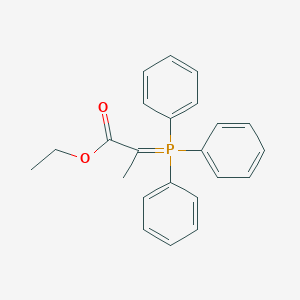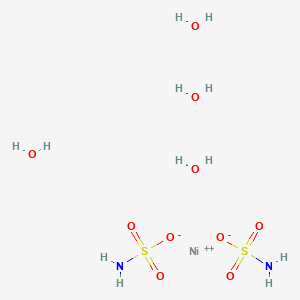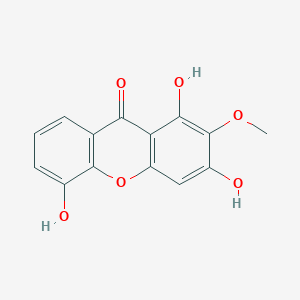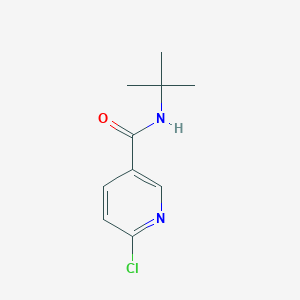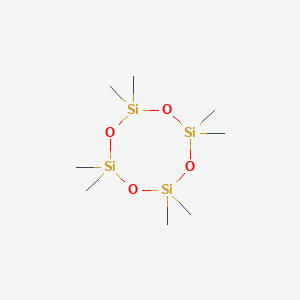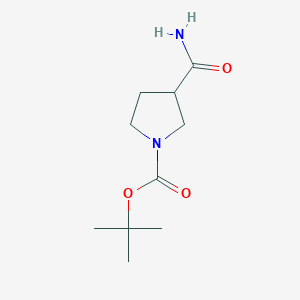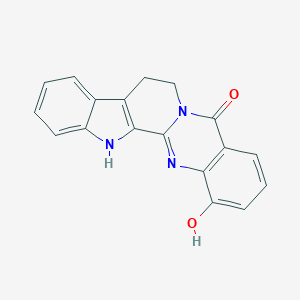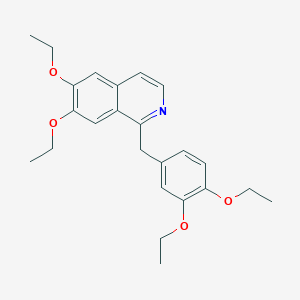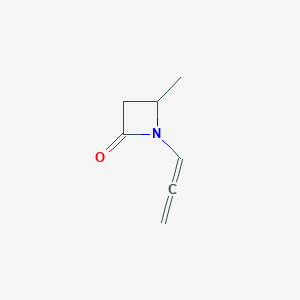
2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allenyl-4-methyl-2-azetidinone is a compound that belongs to the class of β-lactams, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an allene group (a molecule with two adjacent double bonds) and a methyl group attached to the azetidinone ring. β-lactams are well-known for their biological activity, particularly as antibiotics, but they also have various other applications in organic and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of N-allenyl-4-methyl-2-azetidinone can be achieved through several routes. One common method involves the enolate-mediated alkylation of azetidinone precursors. This process typically involves the formation of an enolate intermediate, which then undergoes alkylation with an appropriate electrophile to introduce the allene group . Another approach is the Michael conjugate addition, which provides a stereoselective way to form the desired β-lactam structure . Industrial production methods often involve the use of solid-phase methodologies to generate molecular diversity based on the azetidinone skeleton .
Analyse Chemischer Reaktionen
N-allenyl-4-methyl-2-azetidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The allene group in the compound makes it particularly reactive towards radical transformations . Common reagents used in these reactions include radical initiators and metal catalysts. For example, gold-catalyzed heterocyclizations can be employed to activate the allene group and facilitate the formation of complex heterocyclic structures . Major products formed from these reactions include bicyclic β-lactams and other fused ring systems .
Wissenschaftliche Forschungsanwendungen
N-allenyl-4-methyl-2-azetidinone has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the generation of diverse molecular scaffolds, which can be used in drug discovery and development . In biology and medicine, β-lactams, including N-allenyl-4-methyl-2-azetidinone, are known for their ability to inhibit various enzymes, making them potential candidates for the development of new therapeutic agents . Additionally, this compound has applications in the synthesis of bioactive molecules and materials with specific functional properties .
Wirkmechanismus
The mechanism of action of N-allenyl-4-methyl-2-azetidinone involves its ability to act as an acylating agent. The β-lactam ring is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in its use as an enzyme inhibitor, where it can acylate the active site of enzymes, thereby inhibiting their function . The allene group also contributes to the compound’s reactivity, allowing for the formation of various intermediates that can participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
N-allenyl-4-methyl-2-azetidinone can be compared with other β-lactam compounds, such as penicillins, cephalosporins, carbapenems, and monobactams. While these compounds share the β-lactam ring structure, N-allenyl-4-methyl-2-azetidinone is unique due to the presence of the allene group, which imparts distinct reactivity and synthetic utility . Similar compounds include other azetidinones with different substituents, such as 4-acetoxy-2-azetidinone, which is used in the synthesis of carbapenem and penem antibiotics .
Eigenschaften
InChI |
InChI=1S/C7H9NO/c1-3-4-8-6(2)5-7(8)9/h4,6H,1,5H2,2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSIQIMRPMFKIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N1C=C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
